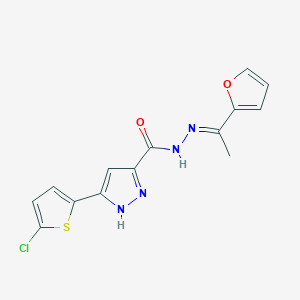

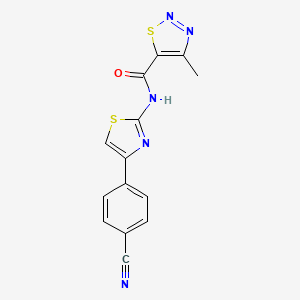

![molecular formula C12H16N4S2 B2980174 Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate CAS No. 371216-23-8](/img/structure/B2980174.png)

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines efficiently has been developed, given the powerful bioactivities of molecules with an imidazopyrimidine core .Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable way to deal with quantum chemical problems .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .Applications De Recherche Scientifique

Synthetic Approaches and Functionalization

Imidazo[1,2-a]pyrimidines have been explored through various synthetic methodologies, such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and bond formation processes. These methods enable the construction of this heterocyclic moiety, which is crucial for developing new chemosynthetic strategies and drugs. For example, palladium-catalyzed regioselective arylation allows for efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines, demonstrating the scaffold's adaptability for functionalization and potential in drug development (Goel, Luxami, & Paul, 2015) (Li et al., 2003).

Prospective Therapeutic Agents

Imidazo[1,2-a]pyridine derivatives, closely related to imidazo[1,2-a]pyrimidines, have been identified as prospective therapeutic agents due to their broad spectrum of activities in medicinal chemistry. These activities include anticancer, antimycobacterial, antileishmanial, and antimicrobial effects. The scaffold has also been incorporated into various marketed preparations, highlighting its significance in drug discovery and the pharmaceutical industry. Structural modifications of this scaffold aim to develop novel therapeutic agents with enhanced biological activities (Deep et al., 2016).

Pharmacological Properties

Recent progress in understanding the pharmacological properties of imidazo[1,2-a]pyridines, a structurally similar group to imidazo[1,2-a]pyrimidines, has led to the identification of enzyme inhibitors, receptor ligands, and anti-infectious agents. This diversification in pharmacological applications underscores the potential of imidazo[1,2-a]pyrimidines in various therapeutic areas, including the development of new anti-inflammatory, antineoplastic, and antimicrobial drugs (Enguehard-Gueiffier & Gueiffier, 2007).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate is a novel compound that has been explored for its potential in the development of covalent inhibitors Similar compounds have been used as covalent inhibitors in the treatment of cancers .

Mode of Action

It is known that similar compounds act as covalent inhibitors, binding irreversibly to their targets . This irreversible binding can lead to the inhibition of the target protein’s function, potentially leading to therapeutic effects .

Biochemical Pathways

Similar compounds have been shown to inhibit the kras g12c pathway, which is involved in cell growth and proliferation . Inhibition of this pathway can lead to the suppression of cancer cell growth .

Result of Action

Similar compounds have been shown to have potent anticancer effects, particularly against kras g12c-mutated cells .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-ylmethyl N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S2/c1-3-15(4-2)12(17)18-9-10-8-16-7-5-6-13-11(16)14-10/h5-8H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVZVNVGPRDQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CN2C=CC=NC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![4-Bromo-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2980093.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)